

IACS-010759: A Technical Guide to its Impact on Mitochondrial Function

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IACS-010759 is a potent and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. By targeting this complex, IACS-010759 disrupts oxidative phosphorylation (OXPHOS), leading to a cascade of metabolic and signaling changes within the cell. This guide provides an in-depth technical overview of the core mechanisms of IACS-010759's action on mitochondrial function, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected pathways. The information herein is intended to support further research and development of mitochondrial-targeted therapies.

Core Mechanism of Action

IACS-010759 binds to the ND1 subunit of mitochondrial Complex I, obstructing the quinone binding channel.[1] This inhibition blocks the transfer of electrons from NADH to ubiquinone, a crucial step in the electron transport chain. The direct consequence is a significant reduction in oxidative phosphorylation, the primary cellular process for ATP generation.[2][3] This disruption of mitochondrial respiration forces cancer cells that are heavily reliant on OXPHOS to undergo metabolic reprogramming, often leading to energy stress and apoptosis.[4][5]



Quantitative Impact on Mitochondrial and Cellular Functions

The following tables summarize the quantitative effects of IACS-010759 on various parameters of mitochondrial and cellular function as reported in preclinical studies.

Table 1: Potency of IACS-010759 in Inhibition of Mitochondrial Complex I and Cell Viability

Parameter	Cell Line / System	IC50 / EC50	Reference
Complex I Inhibition (Forward Electron Transfer)	Bovine Heart Submitochondrial Particles	460 ± 45 nM	[1]
Complex I Inhibition (Reverse Electron Transfer)	Bovine Heart Submitochondrial Particles	41 ± 6 nM	[1]
Oxygen Consumption Rate (OCR)	Various Tumor Cell Lines	2.1 - 7.9 nM	[6]
Galactose-Dependent Cell Viability	Human Cell Lines	1.4 nM	[5]
Cell Viability (T-ALL cell lines)	T-ALL Cell Lines	0.001 - 10 nM	[7]
Cell Viability (Primary T-ALL samples)	Primary T-ALL Patient Samples	13 nM and 45 nM	[7]
Growth Inhibition (AML blasts)	Primary AML Patient Samples	3.1 nM (0.1-11.7 nM)	[8]
Growth Inhibition (CD34+ AML LICs)	Primary AML Patient Samples	5.0 nM (0.9-12.8 nM)	[8]

Table 2: Effects of IACS-010759 on Cellular Metabolism



Parameter	Cell Line	Treatment	Effect	Reference
ATP Concentration	Chronic Lymphocytic Leukemia (CLL) Cells	100 nM for 24h	Mean decrease from 2775 μM to 1652 μM	[4]
ATP Concentration	Chronic Lymphocytic Leukemia (CLL) Cells	100 nM for 48h	Mean decrease from 2124 μM to 943 μM	[4]
Oxygen Consumption Rate (OCR)	T-ALL Cell Lines	IACS-010759 exposure	Dose-dependent decrease in basal and maximal OCR	[7]
Extracellular Acidification Rate (ECAR)	T-ALL Cell Lines	IACS-010759 exposure	Maintained or increased, indicating a glycolytic shift	[7][9]

Key Experimental Protocols Seahorse XF Cell Mito Stress Test

This assay is crucial for assessing the impact of IACS-010759 on mitochondrial respiration in live cells.

Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Materials:

- Seahorse XF Analyzer (e.g., XF96 or XFe96)
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant Solution



 Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

• IACS-010759

 Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.

Protocol:

- Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
- Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.
- Drug Preparation: Prepare stock solutions of **IACS-010759** and the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium.

Assay Setup:

- Remove the cell culture medium from the microplate and wash twice with the pre-warmed assay medium.
- Add the final volume of assay medium to each well.
- Place the cell plate in a 37°C non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
- Load the hydrated sensor cartridge with IACS-010759 and the mitochondrial inhibitors into the appropriate injection ports.
- Seahorse XF Analyzer Measurement:
 - Calibrate the sensor cartridge in the Seahorse XF Analyzer.
 - Load the cell plate into the analyzer.



- The instrument will measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
- Sequential injections of the compounds will occur as follows:
 - Port A: IACS-010759 (or vehicle control) to measure its immediate effect on OCR.
 - Port B: Oligomycin to inhibit ATP synthase (Complex V), allowing for the calculation of ATP-linked respiration.
 - Port C: FCCP to uncouple the mitochondrial membrane and induce maximal respiration.
 - Port D: Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration completely, revealing the non-mitochondrial oxygen consumption.
- Data Analysis: Analyze the resulting OCR and ECAR data to determine the various parameters of mitochondrial function and the specific inhibitory effect of IACS-010759.

Mitochondrial Complex I Activity Assay

This biochemical assay directly measures the enzymatic activity of Complex I.

Objective: To quantify the specific inhibition of NADH:ubiquinone oxidoreductase activity by IACS-010759.

Materials:

- Isolated mitochondria or submitochondrial particles (SMPs) (e.g., from bovine heart)
- Assay Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4)
- NADH
- Ubiquinone analogue (e.g., decylubiquinone)
- IACS-010759
- Spectrophotometer



Protocol:

- Preparation of SMPs: Isolate mitochondria from a suitable tissue source (e.g., bovine heart)
 and prepare SMPs by sonication or other disruption methods.[1]
- Reaction Mixture: Prepare a reaction mixture containing the assay buffer and SMPs.
- Inhibitor Incubation: Add varying concentrations of IACS-010759 or vehicle control to the reaction mixture and incubate for a defined period (e.g., 4 minutes at 30°C) to allow for inhibitor binding.[1]
- Initiation of Reaction: Initiate the enzymatic reaction by adding NADH as the electron donor and a ubiquinone analogue as the electron acceptor.
- Spectrophotometric Measurement: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time.
- Data Analysis: Calculate the rate of NADH oxidation for each IACS-010759 concentration.
 Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

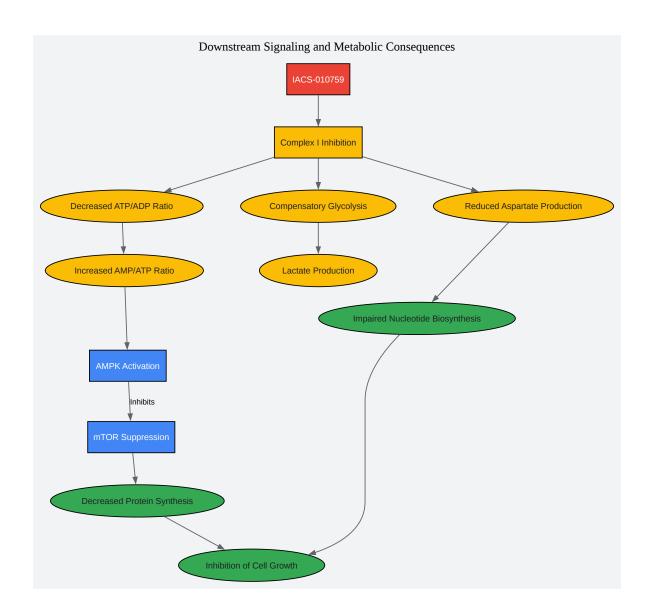
The inhibition of mitochondrial Complex I by IACS-010759 initiates a series of downstream signaling events and metabolic shifts. The following diagrams, generated using the DOT language for Graphviz, illustrate these processes.



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Figure 1: Core mechanism of IACS-010759 action on the electron transport chain.

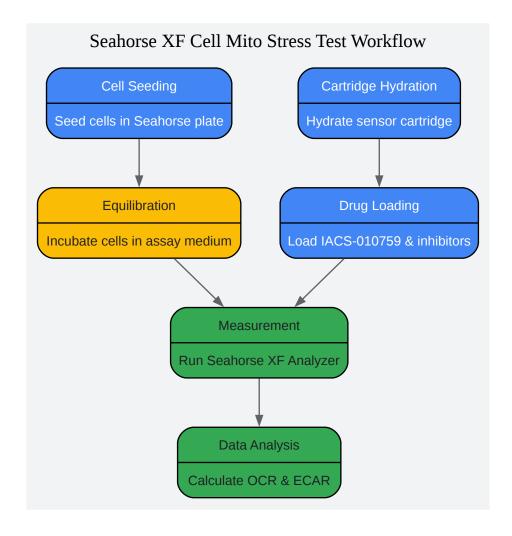




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Figure 2: Downstream signaling and metabolic consequences of Complex I inhibition.





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Figure 3: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Conclusion and Future Directions

IACS-010759 is a powerful tool for investigating the role of mitochondrial metabolism in cancer and other diseases. Its high potency and selectivity for Complex I make it a valuable research compound and a potential therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for scientists working in this area.

Future research should focus on elucidating the full spectrum of cellular responses to IACS-010759, including its impact on other metabolic pathways and its potential for combination therapies. Understanding the mechanisms of resistance to IACS-010759 will also be critical for its successful clinical translation. The narrow therapeutic index observed in clinical trials, with



dose-limiting toxicities such as elevated blood lactate and neurotoxicity, highlights the need for careful dose optimization and patient selection.[1][2] Further investigation into strategies to mitigate these toxicities while maintaining anti-tumor efficacy is warranted.

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